molecular formula C9H20Cl2N2 B13917626 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

Cat. No.: B13917626
M. Wt: 227.17 g/mol
InChI Key: HQIUXMBTQDWNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-7-azaspiro[35]nonan-2-amine dihydrochloride is a chemical compound with the molecular formula C9H18N2·2HCl It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring system can be formed through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Formation of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-7-azaspiro[3.5]nonan-2-one: A similar compound with a ketone group instead of an amine group.

    (7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol: A related compound with a hydroxyl group.

Uniqueness

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both a methyl group and an amine group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

7-methyl-7-azaspiro[3.5]nonan-2-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-4-2-9(3-5-11)6-8(10)7-9;;/h8H,2-7,10H2,1H3;2*1H

InChI Key

HQIUXMBTQDWNJX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(C2)N.Cl.Cl

Origin of Product

United States

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